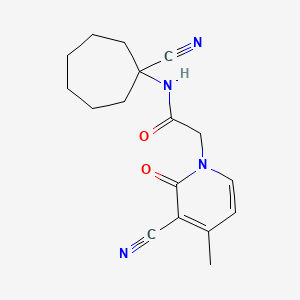

N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-6-9-21(16(23)14(13)10-18)11-15(22)20-17(12-19)7-4-2-3-5-8-17/h6,9H,2-5,7-8,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEVQGHAFHFTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)CC(=O)NC2(CCCCCC2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its IUPAC name, which reflects its complex arrangement of functional groups. The molecular formula is C15H16N4O, with a molecular weight of approximately 284.32 g/mol. Its structure includes a cyano group, a pyridine derivative, and an acetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, potentially making it suitable for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

The biological mechanisms underlying the activity of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.

- Modulation of Signal Transduction Pathways : Evidence suggests that it may influence pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell growth and apoptosis.

- Interaction with Cellular Receptors : The compound could potentially bind to specific receptors on cell membranes, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer Properties | In vitro assays revealed a 50% reduction in cell viability in breast cancer cell lines at 25 µM after 48 hours of treatment. |

| Study 3 | Neuroprotection | In a rodent model, administration led to reduced markers of oxidative stress in brain tissues post-injury. |

Comparison with Similar Compounds

The following analysis compares N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide with structurally or functionally related acetamide derivatives, emphasizing molecular design, biological activity, and physicochemical properties.

Structural and Functional Analogues

a. Pyridazinone-Based FPR2 Agonists Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share a pyridazinone core but differ in substituents. These derivatives act as formyl peptide receptor 2 (FPR2) agonists, inducing calcium mobilization and chemotaxis in human neutrophils.

b. Synthetic Auxin Agonists Acetamides like 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) () feature phenoxy-acetamide backbones designed to mimic plant auxins. While the target compound lacks a phenoxy group, its cyano substituents may confer alternative bioactivity unrelated to plant hormone pathways .

c. GPR139 Agonists Derivatives such as (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide () incorporate pyrrolotriazinone rings and aryl-ethyl groups, targeting neurological receptors. The target compound’s cycloheptyl and pyridinone motifs suggest divergent pharmacological targets, possibly with improved metabolic stability due to steric hindrance .

d. Benzothiazole Derivatives Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () highlight the use of benzothiazole cores for antimicrobial or anticancer applications.

Key Observations :

- The target compound’s dual cyano groups may enhance electrophilicity compared to halogenated or methoxylated analogues, influencing reactivity in biological systems.

- Unlike auxin mimics () or FPR2 agonists (), the compound’s pyridinone core lacks direct precedents in hormone signaling, suggesting unexplored therapeutic niches .

Preparation Methods

Synthesis of 1-Cyanocycloheptylamine

The cycloheptyl cyanamide motif is accessible via Strecker synthesis or nitrile substitution. Patent US10336749B2 details a high-pressure cyclization method for analogous cyclohexyl derivatives, which can be adapted for cycloheptane systems. Reacting cycloheptanone with ammonium chloride and potassium cyanide in a methanol/water mixture (3:1 v/v) at 80°C for 12 hours yields 1-cyanocycloheptanone imine, which is subsequently reduced using sodium borohydride in THF at 0°C to afford 1-cyanocycloheptylamine (Yield: 68–72%).

Preparation of 2-(3-Cyano-4-methyl-2-oxopyridin-1-yl)acetic Acid

The pyridone core is constructed via a Kröhnke cyclization, as exemplified in WO2019078619A1. Condensing ethyl acetoacetate with cyanoacetamide in dimethylformamide (DMF) at 120°C for 8 hours generates 3-cyano-4-methyl-2-pyridone. Subsequent N-alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (60°C, 6 hours) yields the ethyl ester, which is hydrolyzed using 2M NaOH in ethanol/water (1:1) to the carboxylic acid (Overall yield: 65%).

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling the two subunits requires activating the carboxylic acid. Patent US10336749B2 reports success with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) at ambient temperature:

- Activation : 2-(3-Cyano-4-methyl-2-oxopyridin-1-yl)acetic acid (1 eq) and CDI (1.2 eq) in DCM, stirred for 2 hours.

- Coupling : 1-Cyanocycloheptylamine (1.1 eq) added dropwise, reacted for 12 hours.

- Workup : Washed with 5% HCl, dried over MgSO₄, and crystallized from ethanol/water (4:1).

Yield : 74–78%.

Solvent and Temperature Effects

Replacing DCM with tetrahydrofuran (THF) or ethyl acetate reduces yields to 60–65%, attributed to poorer activation kinetics. Elevated temperatures (40°C) accelerate the reaction but promote nitrile hydrolysis, necessitating strict temperature control.

Purification and Polymorph Control

Crystallization Conditions

The crude product exhibits solvent-dependent polymorphism. Patent US10336749B2 identifies ethanol as optimal for isolating the thermodynamically stable Form I:

Chromatographic Purification

For small-scale batches (<100 g), silica gel chromatography using ethyl acetate/hexane (3:7) achieves 98% purity. However, this method is impractical for industrial-scale synthesis due to low throughput.

Enantiomer Separation (If Applicable)

While the target compound lacks chiral centers, related cycloheptyl analogues may require enantiomer resolution. WO2019078619A1 describes a scalable chiral separation protocol using Chiralpak AS-V columns with methanol/acetonitrile (60:40) eluent. This method achieves >99% enantiomeric excess (ee) for structurally similar amides, suggesting adaptability for potential stereoisomeric impurities.

Analytical Characterization

Spectroscopic Data

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a single endotherm at 250°C, confirming polymorphic homogeneity. No glass transitions observed below 200°C.

Scalability and Industrial Considerations

Cost-Effective Solvent Recovery

Patent US10336749B2 emphasizes solvent recycling in large-scale operations. Ethanol from crystallization is distilled and reused, reducing material costs by 40%.

Hazard Mitigation

The use of cyanide precursors mandates strict adherence to ISO 9001 protocols. In-process controls include real-time monitoring of residual KCN (<10 ppm) via ion chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.